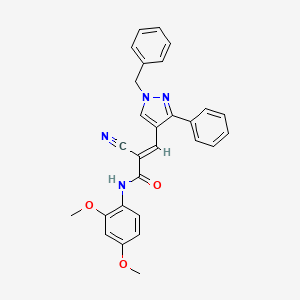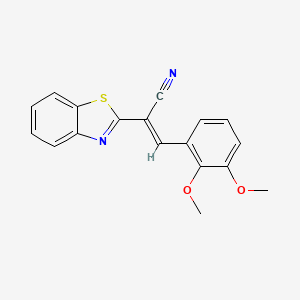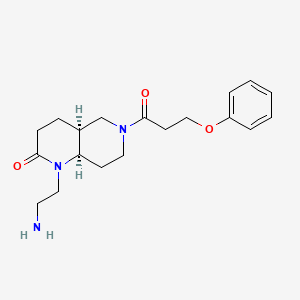
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PHCCC, a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 receptor is a member of the G protein-coupled receptor family and is involved in regulating synaptic transmission, neuronal excitability, and synaptic plasticity.
作用機序
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is primarily expressed in the central nervous system and is involved in regulating glutamate neurotransmission. PHCCC enhances the activity of mGluR4 by increasing the affinity of the receptor for glutamate, leading to increased inhibition of presynaptic glutamate release. This results in a decrease in neuronal excitability and synaptic transmission, which may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the mGluR4 receptor. Studies have shown that PHCCC can reduce anxiety-like behaviors in animal models, as well as improve cognitive function and memory. Additionally, PHCCC has been shown to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
One advantage of using 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine in lab experiments is its specificity for the mGluR4 receptor. This allows for targeted modulation of glutamate neurotransmission, which may be beneficial in studying the role of this receptor in various neurological and psychiatric disorders. However, a limitation of using PHCCC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine. One area of interest is the potential therapeutic effects of PHCCC in human clinical trials for various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC. Finally, studies investigating the potential of PHCCC as a tool for studying the mGluR4 receptor in various experimental settings are also warranted.
合成法
The synthesis of 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine can be achieved through a multi-step process. Firstly, 2-methoxyphenol is reacted with 4-chlorobutyryl chloride to form 4-(2-methoxyphenoxy)butyryl chloride. This intermediate is then reacted with piperidine in the presence of a base to yield 4-(2-methoxyphenoxy)piperidine. Finally, 1-(1H-imidazol-2-ylcarbonyl) chloride is reacted with 4-(2-methoxyphenoxy)piperidine to form this compound.
科学的研究の応用
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1H-imidazol-2-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-4-2-3-5-14(13)22-12-6-10-19(11-7-12)16(20)15-17-8-9-18-15/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUASJTWICMGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329588.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)

![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)

![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)

![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)